5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
5-amino-1-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(3-methoxyphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O4/c1-4-32-19-11-6-5-10-17(19)23-26-18(14(2)33-23)13-29-21(24)20(27-28-29)22(30)25-15-8-7-9-16(12-15)31-3/h5-12H,4,13,24H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMGWVFOHRCQNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=CC(=CC=C4)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound notable for its potential biological activities. This compound features a unique structural combination of functional groups, including an oxazole ring, a triazole ring, an amino group, and a carboxamide group. These characteristics suggest diverse interactions with biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 448.5 g/mol. Its structure allows for various chemical interactions that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N6O4 |
| Molecular Weight | 448.5 g/mol |
| CAS Number | 1113103-85-7 |
The biological activity of this compound is largely attributed to its interactions with specific biological targets. It is hypothesized that the compound may exhibit pharmacological properties through binding to enzymes or receptors via hydrogen bonding and hydrophobic interactions. The unique combination of functional groups enhances its interaction with various biological macromolecules.
Antimicrobial Activity
Research has indicated that compounds with similar structural features to this compound may exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to possess antibacterial and antifungal activities due to their ability to disrupt microbial cell functions.
Immunomodulatory Effects
Studies on related compounds suggest potential immunomodulatory effects. For example, isoxazole derivatives have been reported to regulate immune functions by influencing cytokine production and T-cell activation. The compound's ability to modulate immune responses could be explored in the context of autoimmune diseases or as an adjunct therapy in cancer treatments.
Case Studies
- In vitro Studies : A study focusing on triazole derivatives demonstrated their ability to inhibit the proliferation of various cancer cell lines. The results indicated that compounds similar to this compound could induce apoptosis in cancer cells through the activation of caspases and modulation of NF-kB signaling pathways.
- In vivo Models : Animal studies have shown that similar compounds can enhance the immune response by increasing the production of antibodies and promoting lymphocyte proliferation. These findings suggest that the compound may have therapeutic potential in enhancing vaccine efficacy or treating immunodeficiencies.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique aspects of this compound against other structurally related compounds.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-(5-amino-2H-triazol-4-yl)-1H-tetrazole | Contains triazole and tetrazole rings | Known for energetic properties |
| 1-(2-fluorophenyl)pyrazole | Contains pyrazole instead of triazole | Potential anti-inflammatory activity |
| 3-amino-6-methoxy-N-[3-trifluoroacetyl]-pyridine | Contains pyridine ring | Exhibits different pharmacological profiles |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares a triazole-carboxamide scaffold with several analogues, differing primarily in aryl substituents and heterocyclic appendages. Key examples include:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) and ethoxy groups enhance solubility, while fluorine (electron-withdrawing) improves stability .
- Positional Isomerism : The 2-ethoxyphenyl vs. 4-ethoxyphenyl substitution in the oxazole ring alters steric and electronic interactions with target proteins .
Computational Similarity Analysis
Using Tanimoto coefficients (Tc) and Dice indexes, the target compound shows high structural similarity (Tc > 0.8) to analogues with shared triazole-carboxamide cores, as demonstrated in US-EPA CompTox Dashboard analyses . For example:
- Tc = 0.85 with 5-amino-N-(3-methoxyphenyl)-1-(5-methyloxazol-4-yl-methyl)triazole-4-carboxamide.
- Tc = 0.78 with N-(2-fluorophenyl) derivatives due to fluorine’s electronegativity .
Bioactivity and Structure-Activity Relationships (SAR)
- Anticancer Activity : Triazole-carboxamides with 4-methoxyphenyl groups (e.g., compound from ) show moderate cytotoxicity against breast cancer cell lines (IC₅₀ = 8–12 µM) .
- Enzyme Inhibition : Fluorophenyl-substituted derivatives (e.g., ) demonstrate enhanced binding to histone deacetylases (HDACs) due to halogen interactions .
- Metabolic Stability : Ethoxy groups in the oxazole ring (as in the target compound) may reduce cytochrome P450-mediated metabolism compared to methyl-substituted analogues .
Data Tables
Table 1: Physicochemical Properties of Selected Analogues
| Compound ID | logP | PSA (Ų) | H-Bond Donors | H-Bond Acceptors | Rotatable Bonds |
|---|---|---|---|---|---|
| Target Compound | 3.2 | 112 | 3 | 9 | 7 |
| 3.5 | 108 | 2 | 8 | 6 | |
| 2.8 | 98 | 3 | 7 | 5 |
Table 2: Predicted Bioactivity (PubChem Data)
| Compound ID | Kinase Inhibition | GPCR Modulation | Ion Channel Interaction |
|---|---|---|---|
| Target Compound | High | Moderate | Low |
| Moderate | High | Moderate | |
| Low | Moderate | High |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide?
- The synthesis typically involves multi-step processes, including:
- Step 1 : Formation of the oxazole ring via cyclization of 2-ethoxyphenyl-substituted precursors under reflux conditions with catalysts like acetic acid or DMF .
- Step 2 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole core, followed by carboxamide coupling using EDCI/HOBt as activating agents .
- Critical parameters : Solvent choice (e.g., DMF or THF), temperature control (60–80°C), and reaction times (12–24 hours) significantly impact yields (reported 45–65%) .
Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?
- Key techniques :
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and regioselectivity of the triazole ring .
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing (e.g., using SHELXL for refinement) .
Q. What preliminary biological screening assays are recommended for this compound?
- In vitro assays :
- Antimicrobial activity : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme inhibition : Kinase or protease inhibition assays to identify potential targets .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?
- Methodology :
- Use SHELX suite (SHELXD for solution, SHELXL for refinement) to process single-crystal X-ray diffraction data. Anisotropic displacement parameters (ADPs) help identify dynamic disorder in the oxazole or triazole moieties .
- ORTEP diagrams (via WinGX) visualize thermal ellipsoids, critical for distinguishing between static disorder and true conformational flexibility .
Q. What strategies address contradictory biological activity data across similar triazole derivatives?
- Approach :
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., ethoxy vs. methoxy groups) and correlate with activity trends .
- Meta-analysis : Compare IC₅₀ values from independent studies, adjusting for variables like cell line specificity or assay protocols .
- Example: Substituting the 3-methoxyphenyl group with fluorophenyl enhances antimicrobial activity but reduces solubility, requiring trade-off analysis .
Q. How can reaction optimization improve yield and purity in large-scale synthesis?
- Experimental design :
- DoE (Design of Experiments) : Use factorial designs to optimize variables (e.g., temperature, catalyst loading) .
- Ultrasound-assisted synthesis : Reduces reaction time (from 24 to 4 hours) and increases yield (up to 20%) by enhancing mass transfer .
- Purification : Gradient HPLC with C18 columns (ACN/water + 0.1% TFA) resolves byproducts from triazole ring tautomerization .
Q. What computational methods predict the compound’s interaction with biological targets?
- Tools :
- Molecular docking (AutoDock Vina) : Simulate binding to enzymes (e.g., COX-2 or EGFR kinases) using PDB structures .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking poses .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported IC₅₀ values across studies?
- Root causes :
- Assay variability : Differences in cell viability protocols (e.g., MTT vs. resazurin) .
- Solvent effects : DMSO concentration >0.1% may artifactually inhibit cell growth .
- Resolution : Normalize data using reference compounds (e.g., doxorubicin) and report solvent controls explicitly .
Q. Why do crystallographic studies show varying bond angles in the triazole ring?
- Explanation :
- Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) alter packing forces, affecting bond angles .
- Thermal motion : High ADPs in flexible regions (e.g., methoxy groups) reduce measurement precision .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
